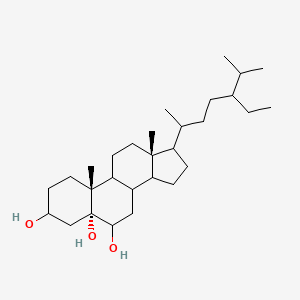
Sitostane-3beta,5alpha,6beta-triol; Sitostanetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
Sitostanetriol, being a steroid with multiple hydroxyl groups, can undergo various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Sitostanetriol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and for the synthesis of other steroid derivatives.
Biology: Sitostanetriol is studied for its biological activities, including potential cytotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where steroids play a role.
Industry: It may be used in the development of new pharmaceuticals and as a biochemical tool in various industrial processes.
作用机制
The exact mechanism of action of Sitostanetriol is not well-documented. as a steroid, it is likely to interact with steroid receptors and influence various cellular pathways. Steroids typically exert their effects by binding to specific receptors, leading to changes in gene expression and modulation of cellular functions. The molecular targets and pathways involved would depend on the specific biological context in which Sitostanetriol is studied.
相似化合物的比较
Sitostanetriol is similar to other steroids with hydroxyl groups at specific positions. Some similar compounds include:
Stigmastane-3beta,5alpha,6beta-triol: Another 3beta-hydroxy steroid with similar structural features.
5alpha,6beta-dihydroxysitosterol: A compound with hydroxyl groups at positions 5 and 6. What sets Sitostanetriol apart is its specific stereochemistry and the presence of hydroxyl groups at positions 3, 5, and 6, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C29H52O3 |
|---|---|
分子量 |
448.7 g/mol |
IUPAC 名称 |
(5R,10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29+/m1/s1 |
InChI 键 |
VGSSUFQMXBFFTM-XZDGJWCOSA-N |
手性 SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C)C(C)C |
规范 SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
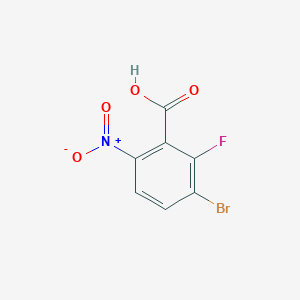
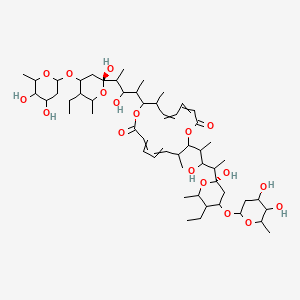
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
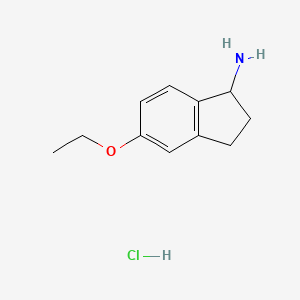
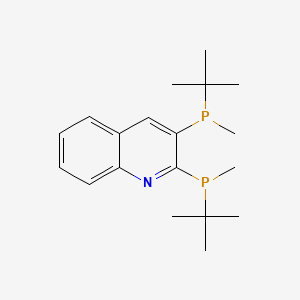
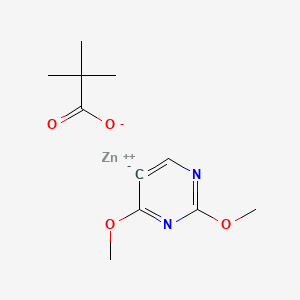
![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
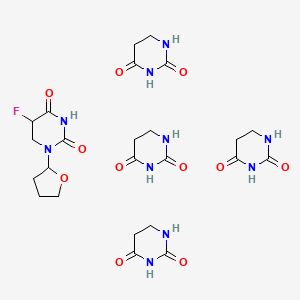
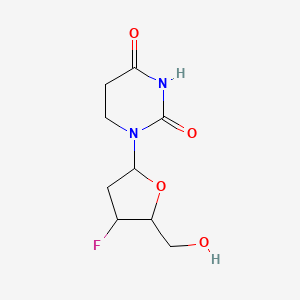
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
